molecular formula C14H13ClN6 B432298 N-[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine CAS No. 669719-89-5

N-[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine

Cat. No. B432298
CAS RN: 669719-89-5
M. Wt: 300.74g/mol
InChI Key: PQKWRTGLQLSVTI-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine is a member of triazoles.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound was synthesized through a process involving cyclization of specific precursors and characterized by crystallography, demonstrating its molecular structure and properties. This synthesis is crucial in exploring its potential applications in various fields of scientific research (Repich et al., 2017).

Antioxidant Properties

  • Research has demonstrated that certain derivatives of the compound exhibit significant antioxidant and antiradical activities, suggesting its potential use in oxidative stress-related studies and applications (Bekircan et al., 2008).

Enzyme Inhibition Studies

  • Some novel heterocyclic compounds derived from this chemical have been explored for their inhibitory effects on lipase and α-glucosidase, indicating potential applications in the study and treatment of diseases related to these enzymes (Bekircan et al., 2015).

Anticancer and Antimicrobial Potential

  • New derivatives of the compound have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies suggest its potential use in the development of new therapeutic agents (Nigade et al., 2010).

Application in Growth Regulation

  • Some studies have explored its use in regulating plant growth, demonstrating its effectiveness in influencing various plant growth parameters. This application is significant in agricultural research and practices (Asamoah & Atkinson, 1985).

Cholinesterase Inhibition Studies

  • Research into N-aryl derivatives of this compound has revealed moderate to good activities against cholinesterases, highlighting its potential in studies related to neurodegenerative diseases like Alzheimer's (Riaz et al., 2020).

Exploration in Organic Synthesis

  • Its derivatives have been used in various organic synthesis processes, contributing to the development of novel compounds with potential applications in different areas of chemistry and pharmacology (Butters et al., 2001).

properties

CAS RN

669719-89-5

Product Name

N-[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine

Molecular Formula

C14H13ClN6

Molecular Weight

300.74g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C14H13ClN6/c1-8-7-9(2)17-13(16-8)19-14-18-12(20-21-14)10-5-3-4-6-11(10)15/h3-7H,1-2H3,(H2,16,17,18,19,20,21)

InChI Key

PQKWRTGLQLSVTI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC=C3Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC=C3Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine

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